1-methyl-5-(trifluoromethyl)-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-METHYL-5-(TRIFLUOROMETHYL)-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a thiazinanone moiety
Preparation Methods
The synthesis of 1-METHYL-5-(TRIFLUOROMETHYL)-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-ethanoic acid with water, followed by neutralization with a base to yield 5-hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
Incorporation of the Thiazinanone Moiety: The next step involves the condensation of the pyrazole derivative with a thiazinanone precursor under controlled conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-METHYL-5-(TRIFLUOROMETHYL)-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities, such as anti-inflammatory and antimicrobial properties, are of significant interest.
Mechanism of Action
The mechanism by which 1-METHYL-5-(TRIFLUOROMETHYL)-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE exerts its effects involves interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as:
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 2-Methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol
Compared to these compounds, 1-METHYL-5-(TRIFLUOROMETHYL)-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the presence of the thiazinanone moiety, which imparts additional stability and biological activity .
Properties
Molecular Formula |
C12H10F3N5O4S |
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Molecular Weight |
377.30 g/mol |
IUPAC Name |
N-[(E)-1-(6-hydroxy-2,4-dioxo-1,3-thiazin-5-yl)ethylideneamino]-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10F3N5O4S/c1-4(7-9(22)16-11(24)25-10(7)23)17-18-8(21)5-3-6(12(13,14)15)20(2)19-5/h3,23H,1-2H3,(H,18,21)(H,16,22,24)/b17-4+ |
InChI Key |
KZHJKFCESGGRJX-HAVNEIBRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NN(C(=C1)C(F)(F)F)C)/C2=C(SC(=O)NC2=O)O |
Canonical SMILES |
CC(=NNC(=O)C1=NN(C(=C1)C(F)(F)F)C)C2=C(SC(=O)NC2=O)O |
Origin of Product |
United States |
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